molecular formula C7H5ClN2OS B6359296 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine CAS No. 1783370-92-2

5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine

Cat. No.: B6359296
CAS No.: 1783370-92-2
M. Wt: 200.65 g/mol
InChI Key: MVDLTIDHEFORCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which is then treated with methylthiol to yield the desired product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity . The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine is unique due to the specific positioning of the chloro and methylthio groups on the oxazolo[4,5-b]pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-12-7-10-6-4(11-7)2-3-5(8)9-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDLTIDHEFORCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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